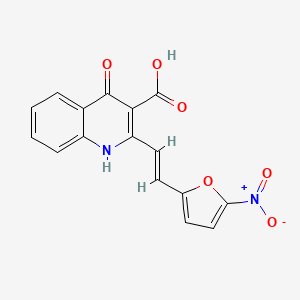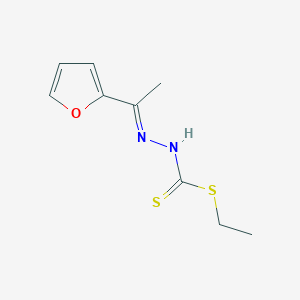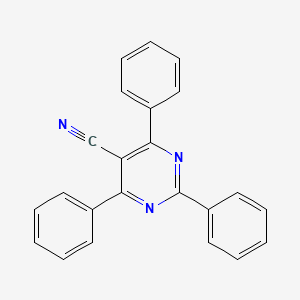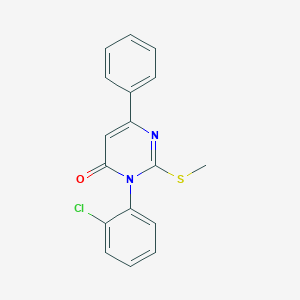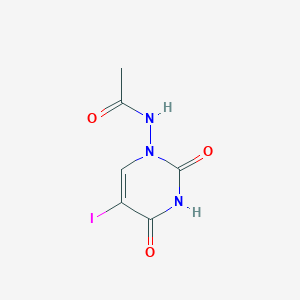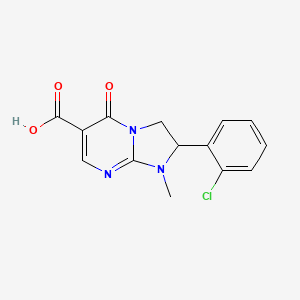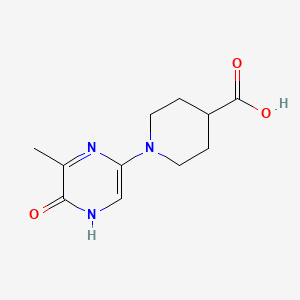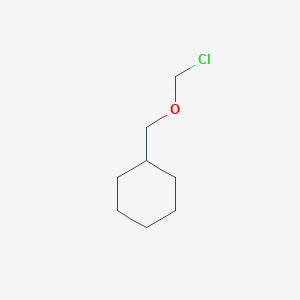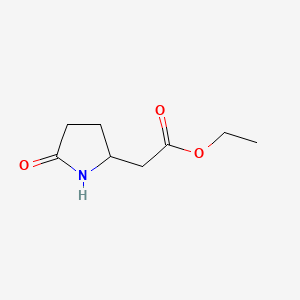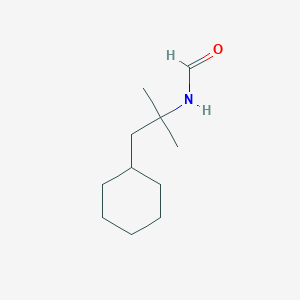
N-(1-Cyclohexyl-2-methylpropan-2-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyclohexyl-2-methylpropan-2-yl)formamide is an organic compound with the molecular formula C11H21NO It is a formamide derivative characterized by the presence of a cyclohexyl group and a methylpropan-2-yl group attached to the nitrogen atom of the formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclohexyl-2-methylpropan-2-yl)formamide typically involves the reaction of 1-cyclohexyl-2-methylpropan-2-amine with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production methods often incorporate advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyclohexyl-2-methylpropan-2-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(1-Cyclohexyl-2-methylpropan-2-yl)formamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Cyclohexyl-2-methylpropan-2-yl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other non-covalent interactions with biomolecules, influencing their structure and function. The cyclohexyl and methylpropan-2-yl groups contribute to the compound’s hydrophobicity and steric properties, affecting its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Formamide (HCONH2): A simpler formamide derivative with a wide range of applications in chemical synthesis and biological research.
N-Methylformamide (HCONHCH3): Another formamide derivative with similar chemical properties but different reactivity and applications.
N,N-Dimethylformamide (HCON(CH3)2): A widely used solvent in organic synthesis with distinct physical and chemical properties.
Uniqueness
N-(1-Cyclohexyl-2-methylpropan-2-yl)formamide is unique due to its specific structural features, which impart distinct chemical and physical properties. The presence of the cyclohexyl group and the methylpropan-2-yl group enhances its hydrophobicity and steric bulk, making it suitable for specific applications that require these characteristics.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
N-(1-cyclohexyl-2-methylpropan-2-yl)formamide |
InChI |
InChI=1S/C11H21NO/c1-11(2,12-9-13)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H,12,13) |
InChI Key |
DTBPVNSBHRHCDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCCC1)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



